7,10,13,16,19-Docosapentaenoic acid

Overview

Description

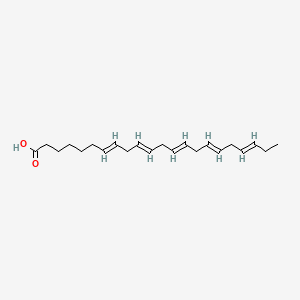

7,10,13,16,19-Docosapentaenoic acid is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds. It is an omega-3 fatty acid, which is known for its significant role in human health, particularly in cardiovascular and neurological functions . This compound is found in various marine sources and is a minor component of total serum unsaturated fatty acids in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16,19-Docosapentaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the enzymatic transesterification of beef tallow using experimental enzyme catalysts with short-chain alcohols like methanol and hexane .

Industrial Production Methods: Industrial production of this compound often involves the extraction from marine oils, such as fish oil, followed by purification processes. These processes include molecular distillation and chromatography to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: 7,10,13,16,19-Docosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.

Esterification: This reaction involves the formation of esters, such as methyl esters, which are commonly used in analytical studies.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or air, often in the presence of catalysts like transition metals.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Esterification: Methanol and sulfuric acid are commonly used reagents for esterification reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acids.

Esterification: Methyl esters of this compound.

Scientific Research Applications

7,10,13,16,19-Docosapentaenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of fatty acids.

Biology: Investigated for its role in cell membrane structure and function.

Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that play roles in inflammation and cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate anti-inflammatory responses .

Comparison with Similar Compounds

4,7,10,13,16-Docosapentaenoic acid (Osbond acid): Another isomer of docosapentaenoic acid with double bonds at different positions.

Eicosapentaenoic acid: A shorter-chain omega-3 fatty acid with five double bonds.

Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its significant role in brain health.

Uniqueness: 7,10,13,16,19-Docosapentaenoic acid is unique due to its specific double bond positions, which confer distinct biological activities and health benefits. Its role in cardiovascular and neurological health, as well as its potential anti-inflammatory properties, make it a compound of significant interest in scientific research .

Biological Activity

7,10,13,16,19-Docosapentaenoic acid (DPA), an omega-3 fatty acid, is a significant component in the biosynthesis of longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It plays crucial roles in various biological processes, including anti-inflammatory responses and cellular membrane integrity. This article explores the biological activity of DPA, emphasizing its metabolic pathways, effects on human health, and potential therapeutic applications.

Metabolism of Docosapentaenoic Acid

The metabolism of DPA is complex and involves several enzymatic steps. Research indicates that DPA can be converted into DHA through a series of elongation and desaturation reactions. Specifically, rat liver studies show that DPA is metabolized to 24:5(n-3) and subsequently to 24:6(n-3), which is then converted to DHA via beta-oxidation pathways. Notably, this process occurs independently of a 4-desaturase enzyme, highlighting a unique metabolic pathway for DPA .

Key Metabolic Pathways:

- Conversion to DHA: DPA → 24:5(n-3) → 24:6(n-3) → DHA

- Beta-Oxidation: Involves the breakdown of fatty acids to generate energy.

Biological Functions

DPA serves multiple biological functions that are critical for maintaining cellular health:

- Cell Membrane Integrity: As a component of phospholipids in cell membranes, DPA contributes to membrane fluidity and functionality. A deficiency in DPA can lead to compromised cellular structures .

- Cholesterol Transport and Oxidation: DPA is involved in cholesterol metabolism, potentially lowering plasma cholesterol levels and impacting cardiovascular health .

- Precursor for Eicosanoids: DPA acts as a precursor for various bioactive lipids that modulate inflammation and immune responses. It influences the synthesis of prostanoids and other lipid mediators derived from arachidonic acid .

Clinical Implications

Numerous studies have explored the health benefits associated with DPA supplementation:

- Cardiovascular Health: Increased intake of omega-3 fatty acids, including DPA, has been linked to reduced risk factors for cardiovascular disease. Cohort studies suggest that higher levels of n-3 PUFAs correlate with lower incidences of coronary thrombosis and hypertension .

- Anti-Inflammatory Effects: DPA has been shown to modulate inflammatory responses by altering the production of eicosanoids from arachidonic acid. It can inhibit the synthesis of pro-inflammatory mediators while promoting the formation of anti-inflammatory compounds .

Case Studies

Case Study 1: Supplementation Effects on Inflammatory Markers

A study involving participants supplemented with omega-3 fatty acids (including DPA) demonstrated significant reductions in inflammatory biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The findings suggest that dietary intake of DPA can positively influence inflammatory pathways in humans .

Case Study 2: Impact on Lipid Profiles

In another clinical trial, participants consuming fish oil rich in omega-3s showed improved lipid profiles over a 12-week period. The study indicated that increased intake led to higher levels of EPA and DHA in plasma phospholipids, confirming the role of DPA as a precursor in lipid metabolism .

Properties

IUPAC Name |

(7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFFSWGQGVEMMI-RCHUDCCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-74-4 | |

| Record name | 7,10,13,16,19-Docosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.